8-Isopropyl Etodolac

Description

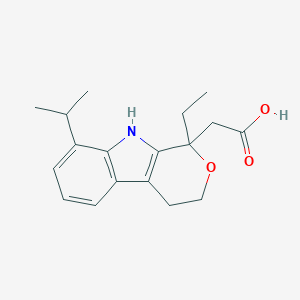

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-4-18(10-15(20)21)17-14(8-9-22-18)13-7-5-6-12(11(2)3)16(13)19-17/h5-7,11,19H,4,8-10H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGYMRJCQPQYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57917-63-2 | |

| Record name | 8-Isopropyl etodolac | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P45MG8YLT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

8-Isopropyl Etodolac: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 8-Isopropyl Etodolac, a notable process-related impurity encountered during the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etodolac. While Etodolac is a well-established selective cyclooxygenase-2 (COX-2) inhibitor, the biological profile of its 8-isopropyl analog is not extensively characterized in publicly available literature. The significance of this compound, therefore, primarily lies in its role as a critical quality attribute in the manufacturing of Etodolac, necessitating robust analytical monitoring and control. This guide will delve into the chemical properties of this compound, its probable synthetic origin, and its potential, though unconfirmed, pharmacological implications based on structure-activity relationship (SAR) principles of pyranocarboxylic acid derivatives. Furthermore, we present a detailed hypothetical experimental protocol for the quantification of this impurity in bulk drug substance, underscoring the practical challenges and solutions in pharmaceutical quality control.

Introduction: The Context of Process Impurities in Pharmaceutical Manufacturing

In the landscape of modern drug development and manufacturing, the control of impurities is a paramount concern for ensuring the safety and efficacy of pharmaceutical products. Process-related impurities, which originate from the synthetic route of the active pharmaceutical ingredient (API), represent a significant class of such substances. This compound is a prime example of a process impurity, identified in the synthesis of Etodolac.[1][2] Etodolac itself is a potent NSAID used for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[3][4] Its therapeutic effect is primarily attributed to the selective inhibition of the COX-2 enzyme, which is involved in the inflammatory cascade.[5]

The presence of impurities, even in trace amounts, can potentially alter the safety and efficacy profile of the final drug product. Therefore, regulatory agencies worldwide mandate stringent control over the levels of such impurities. This necessitates a thorough understanding of their formation, chemical characteristics, and potential biological activities. This guide focuses on this compound, providing a comprehensive resource for researchers and professionals involved in the development, manufacturing, and quality control of Etodolac.

Chemical and Physical Properties of this compound

This compound, systematically named 2-(1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is a derivative of Etodolac with an isopropyl group at the 8-position of the indole ring, in contrast to the ethyl group present in the parent drug.[6]

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₃NO₃ | [6] |

| Molecular Weight | 301.38 g/mol | [7] |

| CAS Number | 57917-63-2 | [6] |

| IUPAC Name | 2-(1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | [6] |

| Appearance | Not specified in literature; likely a solid | N/A |

| Solubility | Not specified in literature; likely similar to Etodolac (soluble in organic solvents) | N/A |

Synthetic Origin and Formation Pathway

The formation of this compound as an impurity is intrinsically linked to the synthetic route employed for the production of Etodolac. A common synthetic pathway to Etodolac involves the Fischer indole synthesis, starting from a substituted phenylhydrazine and a suitable ketone or aldehyde equivalent.[8]

A key intermediate in many Etodolac syntheses is 7-ethyltryptophol. The subsequent steps involve the condensation of this intermediate with a keto-ester to form the pyranocarboxylic acid core. The presence of an isopropyl-substituted starting material or reagent at any stage of the synthesis can lead to the formation of the corresponding 8-isopropyl analog.

For instance, if the starting 2-substituted phenylhydrazine contains an isopropyl group instead of or in addition to the ethyl group, the resulting tryptophol intermediate would be 7-isopropyltryptophol. This would then react to form this compound. The source of this isopropyl-substituted starting material could be an impurity in the raw materials or a side reaction during their synthesis.

Potential Pharmacological Significance: A Structure-Activity Relationship (SAR) Perspective

While there is a lack of direct experimental data on the pharmacological activity of this compound, we can infer its potential biological profile by examining the structure-activity relationships of Etodolac and other COX-2 inhibitors.

Etodolac's selectivity for COX-2 is a key feature of its therapeutic profile.[4][9] The pyranocarboxylic acid scaffold and the substitution pattern on the indole ring are crucial for this selectivity. The size and lipophilicity of the substituent at the 8-position of the indole ring can influence the binding affinity and selectivity for the COX enzymes.

Quantitative structure-activity relationship (QSAR) studies on related NSAIDs have shown that lipophilicity is a critical parameter for activity.[10] The replacement of an ethyl group with a more lipophilic isopropyl group at the 8-position could potentially alter the molecule's interaction with the active site of COX-1 and COX-2. This alteration might lead to:

-

Increased or decreased COX-2 selectivity: The larger isopropyl group might enhance or disrupt the optimal fit within the larger active site of COX-2 compared to COX-1.

-

Altered potency: The change in lipophilicity and steric bulk could affect the overall binding affinity, potentially making this compound more or less potent than Etodolac.

-

Different metabolic profile: The isopropyl group may be metabolized differently than the ethyl group, leading to a different pharmacokinetic profile.

Without empirical data, these points remain speculative. However, they highlight the importance of controlling the level of this impurity, as its presence could introduce a substance with a potentially different pharmacological and toxicological profile into the final drug product.

Experimental Protocol: Quantification of this compound in Bulk Etodolac by High-Performance Liquid Chromatography (HPLC)

The accurate quantification of this compound is crucial for ensuring the quality of Etodolac API. A robust and validated analytical method is required. The following is a detailed, hypothetical HPLC method for this purpose.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in Etodolac bulk drug substance.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Data acquisition and processing software.

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Etodolac reference standard

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Phosphoric acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 40% B

-

5-20 min: 40% to 70% B

-

20-25 min: 70% B

-

25-26 min: 70% to 40% B

-

26-30 min: 40% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 274 nm

-

Injection Volume: 10 µL

Preparation of Solutions:

-

Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

-

Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with acetonitrile.

-

Sample Solution (1 mg/mL Etodolac): Accurately weigh about 100 mg of Etodolac bulk drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Analyze blank (acetonitrile), Etodolac standard, this compound standard, and a spiked sample to demonstrate the absence of interference at the retention time of this compound.

-

Linearity: Prepare a series of solutions of this compound ranging from the limit of quantification (LOQ) to 150% of the specification limit. Plot the peak area against the concentration and determine the correlation coefficient (r² > 0.99).

-

Accuracy (Recovery): Spike the Etodolac sample with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery.

-

Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). Calculate the relative standard deviation (RSD).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Evaluate the effect of small, deliberate variations in chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) on the results.

Conclusion and Future Perspectives

This compound stands as a significant marker of the purity and consistency of the Etodolac manufacturing process. While its own pharmacological profile remains largely unexplored, its structural similarity to the parent drug warrants careful control and monitoring. The primary significance of this compound is rooted in pharmaceutical quality control, where its presence must be limited to within acceptable, regulatory-defined thresholds.

Future research could be directed towards the isolation and pharmacological characterization of this compound. Investigating its in vitro COX-1/COX-2 inhibitory activity and comparing it to that of Etodolac would provide valuable insights into the structure-activity relationships of this class of compounds. Such studies would not only enhance our understanding of the potential impact of this impurity but could also inform the design of novel Etodolac derivatives with potentially improved therapeutic profiles. For drug development professionals, a thorough understanding of such process-related impurities is not merely a regulatory necessity but a fundamental aspect of ensuring the delivery of safe and effective medicines to patients.

References

- An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry.

- This compound. PubChem.

- This compound-d3.

- Synthesis of etodolac.

- This compound-d3. Clearsynth.

- Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules.

- An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry.

- Etodolac. PubChem.

- Etodolac-Impurities.

- Etodolac, a preferential COX-2 inhibitor, does not inhibit platelet aggregation in a randomized placebo-controlled.

- Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Journal of Medicinal Chemistry.

- Determination of enantiomeric impurity of etodolac by capillary electrophoresis using (2-hydroxypropyl)-beta-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis.

- This compound. precisionFDA.

- Etodolac USP 2025. U.S. Pharmacopeia.

- Etodolac Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs. Synapse.

- Preparation and in Vitro Evaluation of Etodolac Nanoparticles. Annals of the Romanian Society for Cell Biology.

- In vitro and ex vivo permeation studies of etodolac from hydrophilic gels and effect of terpenes as enhancers. Journal of Pharmacy and Pharmacology.

- Formulation and in vitro evaluation of etodolac entrapped in microsponge based drug delivery system.

- Etodolac (AY-24236). MedchemExpress.

- This compound. Santa Cruz Biotechnology.

- Etodolac. ChemicalBook.

- Etodolac: an overview of a selective COX-2 inhibitor. Inflammopharmacology.

- Major structure-activity relationships of resolvins, protectins, maresins and their analogues. Royal College of Surgeons in Ireland.

- Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Etodolac CAS#: 41340-25-4 [m.chemicalbook.com]

- 4. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Etodolac Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs [synapse.patsnap.com]

- 6. This compound | C18H23NO3 | CID 12272840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Isopropyl Etodolac chemical structure and properties

An In-depth Technical Guide to 8-Isopropyl Etodolac: Structure, Properties, and Analytical Control

Introduction

This compound, known chemically as 2-(1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is a significant compound in the field of pharmaceutical analysis and drug manufacturing.[1] It is primarily recognized as a process-related impurity and a potential derivative of Etodolac, a widely used nonsteroidal anti-inflammatory drug (NSAID).[2][3] Etodolac itself is a preferential inhibitor of cyclooxygenase-2 (COX-2), valued for its anti-inflammatory, analgesic, and antipyretic properties with a generally favorable gastrointestinal safety profile compared to non-selective NSAIDs.[4][5][6]

Given the stringent regulatory requirements for drug purity and safety, understanding the chemical structure, properties, and analytical control of impurities like this compound is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of this compound, focusing on its chemical identity, pharmacological context, and the methodologies required for its precise quantification and control.

Chemical Identity and Physicochemical Properties

The unique structure of this compound distinguishes it from the parent drug, Etodolac, through the substitution of an isopropyl group for an ethyl group at the 8-position of the pyrano[3,4-b]indole core.

Chemical Structure

The molecular structure of this compound is depicted below.

Sources

- 1. This compound | C18H23NO3 | CID 12272840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Etodolac EP Impurity D | 57917-63-2 | SynZeal [synzeal.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-2 selective non-steroidal anti-inflammatory drugs (etodolac, meloxicam, celecoxib, rofecoxib, etoricoxib, valdecoxib and lumiracoxib) for osteoarthritis and rheumatoid arthritis: a systematic review and economic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 8-Isopropyl Etodolac

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 8-Isopropyl Etodolac, a novel analog of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. While Etodolac is established as a preferential cyclooxygenase-2 (COX-2) inhibitor, structure-activity relationship (SAR) studies suggest that substitution at the 8-position of the indole core can significantly influence activity.[1][2] This document outlines a proposed synthetic pathway, leveraging established Fischer indole synthesis and subsequent cyclization reactions, tailored for the introduction of an isopropyl group at the C8 position.[3][4] We present detailed, self-validating protocols for each experimental stage, from initial reaction setup to final compound verification. The characterization section establishes a robust analytical workflow, incorporating High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. This guide is intended for researchers in medicinal chemistry and drug development, offering both a practical blueprint for synthesis and a rigorous methodology for structural confirmation and purity assessment.

Introduction and Rationale

Etodolac, chemically (RS)-2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid, is a well-documented NSAID used in the management of arthritis and pain.[5][6] Its mechanism of action is primarily attributed to the inhibition of prostaglandin synthesis via the COX enzymes, with a noted selectivity for COX-2.[2][5] The indole core of Etodolac presents multiple sites for modification to explore new pharmacological profiles. SAR studies on related pyranocarboxylic acids have shown that alkyl substitutions on the aromatic ring, particularly at the 8-position, are most beneficial for anti-inflammatory activity, with 8-ethyl and 8-n-propyl derivatives demonstrating high potency.[1][2]

This guide focuses on the synthesis of this compound (Figure 1), a novel analog. The introduction of a bulky, lipophilic isopropyl group at this position is hypothesized to enhance the molecule's interaction with the hydrophobic channel of the COX-2 active site, potentially leading to increased potency or altered selectivity. The existence of "this compound" as a known impurity or derivative confirms its chemical feasibility.[7][8][9][10][11] This document provides the first, to our knowledge, detailed public guide for its deliberate synthesis and rigorous characterization.

Figure 1. Chemical Structure of this compound.[10]

Figure 1. Chemical Structure of this compound.[10]

The following sections detail a proposed synthetic strategy, purification protocols, and a multi-technique analytical approach to confirm the identity, structure, and purity of the target compound.

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a multi-step process adapted from established methods for Etodolac and its analogs.[3][4][12] The core of the strategy involves the Fischer indole synthesis to construct the key intermediate, 7-isopropyltryptophol, followed by a condensation and cyclization reaction.

The overall workflow is depicted below.

Caption: Proposed workflow for synthesis and characterization.

Step 1: Synthesis of 7-Isopropyltryptophol

The foundational step is the creation of the substituted indole core. This is achieved via a Fischer indole synthesis, a reliable acid-catalyzed reaction between a phenylhydrazine and an aldehyde or ketone. Here, we adapt the process by reacting 2-isopropylphenylhydrazine with 2,3-dihydrofuran, which serves as a masked aldehyde equivalent.[2][13]

-

Causality: The choice of 2-isopropylphenylhydrazine directly introduces the required isopropyl group at the correct position on the benzene ring, which will become the 8-position of the final Etodolac structure. 2,3-dihydrofuran is an efficient and commercially available reagent that, under acidic conditions, opens to form γ-hydroxybutyraldehyde, the necessary partner for this cyclization.[4] An acid catalyst, such as sulfuric acid or hydrochloric acid, is essential to protonate the hydrazine and facilitate the key C-N and C-C bond-forming steps.[13]

Protocol:

-

To a solution of 2-isopropylphenylhydrazine hydrochloride in a dimethylacetamide/water solvent system, add a catalytic amount of concentrated sulfuric acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add 2,3-dihydrofuran dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-3 hours.

-

In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting hydrazine spot indicates reaction completion.

-

Cool the mixture, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-isopropyltryptophol.

Step 2 & 3: Synthesis and Saponification of this compound Methyl Ester

This stage involves the construction of the pyran ring and the introduction of the acetic acid side chain. The tryptophol intermediate is reacted with methyl 3-oxopentanoate in the presence of an acid catalyst, followed by hydrolysis of the resulting ester.[12]

-

Causality: This reaction is a tandem condensation/cyclization. The hydroxyl group of the tryptophol attacks the ketone of the methyl 3-oxopentanoate, and subsequent acid-catalyzed dehydration and cyclization form the pyrano[3,4-b]indole ring system.[4][12] Using the methyl ester of the side chain allows for a stable intermediate that can be purified before the final hydrolysis step. Saponification with a strong base like sodium hydroxide is a standard and highly efficient method to convert the methyl ester to the desired carboxylic acid.[12]

Protocol:

-

Dissolve the crude 7-isopropyltryptophol in an apolar solvent such as toluene.

-

Add methyl 3-oxopentanoate to the solution.

-

Cool the mixture to 0 °C and add a concentrated mineral acid (e.g., sulfuric acid or HCl in isobutanol) dropwise.[12]

-

Stir the reaction at 0-5 °C for 4-6 hours.

-

In-Process Validation: Monitor the formation of the ester intermediate by TLC (hexane:ethyl acetate 8:2).

-

Upon completion, quench the reaction by pouring it into ice water and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

-

Dissolve the crude methyl ester in a mixture of methanol and water.

-

Add a 2M solution of sodium hydroxide and heat the mixture to reflux for 2 hours.

-

Cool the reaction, acidify to pH 2-3 with 1M HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield crude this compound.

Purification

Purification is critical to remove unreacted starting materials, by-products, and intermediates.

-

Causality: Silica gel column chromatography is the method of choice due to the moderate polarity of the target carboxylic acid. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, allows for the separation of less polar impurities first, followed by the elution of the desired product.

Protocol:

-

Prepare a silica gel column using a slurry packing method with a hexane:ethyl acetate (9:1) solvent system.

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 40% ethyl acetate).

-

Collect fractions and monitor by TLC.

-

Combine fractions containing the pure product (visualized by UV light and/or iodine staining) and concentrate under reduced pressure to yield purified this compound as a solid.

Characterization and Analytical Validation

A multi-pronged analytical approach is necessary to unambiguously confirm the structure and assess the purity of the synthesized compound.

Caption: Analytical workflow for compound validation.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final compound and establish a retention time for future reference.

-

Methodology Rationale: Reversed-phase HPLC (RP-HPLC) with a C18 column is the standard for analyzing NSAIDs due to their moderate hydrophobicity.[14][15] A gradient elution with an acidified aqueous phase and an organic modifier provides excellent resolution for separating the main compound from potential impurities.[15] UV detection is suitable as the indole moiety contains a strong chromophore.[16][17]

Protocol:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 40% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 279 nm.[17]

-

Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of acetonitrile.

-

Validation: A successful synthesis will show a single major peak (>95% peak area) at a specific retention time.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the synthesized compound.

-

Methodology Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for molecules like Etodolac, preventing fragmentation and allowing for clear observation of the molecular ion. Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) modes provides complementary data for confident mass assignment.

Protocol:

-

Introduce the sample (dissolved in methanol or acetonitrile) into an ESI-MS system.

-

Acquire spectra in both positive and negative ion modes.

-

Validation: The expected molecular weight of this compound (C₁₈H₂₃NO₃) is 301.38 g/mol .[11] A successful characterization will show a prominent peak at m/z 302.4 [M+H]⁺ in positive mode and/or 300.4 [M-H]⁻ in negative mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide unambiguous structural elucidation.

-

Methodology Rationale: ¹H NMR will confirm the presence and connectivity of all protons, including the characteristic signals for the isopropyl group, the ethyl group, and the aromatic protons. ¹³C NMR will confirm the total number of unique carbons in the molecule. 2D NMR techniques (like COSY and HSQC) can be used if necessary to resolve complex spin systems.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Isopropyl Group: A doublet around 1.3 ppm (6H, for the two methyl groups) and a septet around 3.0-3.2 ppm (1H, for the CH).

-

Ethyl Group: A triplet around 0.9 ppm (3H) and a quartet around 1.9-2.1 ppm (2H).

-

Acetic Acid CH₂: A multiplet (AB system) around 2.7-2.9 ppm (2H).

-

Pyrano Ring CH₂-O and CH₂-C: Multiplets in the range of 3.8-4.2 ppm and 2.9-3.1 ppm, respectively.

-

Aromatic Protons: Signals in the 6.8-7.5 ppm range.

-

Indole N-H: A broad singlet around 8.0-8.5 ppm.

-

Carboxylic Acid O-H: A very broad singlet, typically >10 ppm.[18]

Validation: The obtained spectra must be consistent with the proposed structure, including correct chemical shifts, integration values, and splitting patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify key functional groups present in the molecule.

-

Methodology Rationale: FTIR is a rapid and effective technique for confirming the presence of characteristic bonds.

Expected FTIR Absorption Bands (cm⁻¹):

-

~3300 cm⁻¹: N-H stretch (indole).

-

~2500-3300 cm⁻¹ (broad): O-H stretch (carboxylic acid).

-

~2960-2850 cm⁻¹: C-H stretches (aliphatic).

-

~1700-1720 cm⁻¹: C=O stretch (carboxylic acid).

-

~1600-1450 cm⁻¹: C=C stretches (aromatic).

Validation: The presence of these key peaks confirms the successful incorporation of the carboxylic acid and the integrity of the indole core.

Data Summary

All quantitative data should be systematically recorded for comparison and reporting.

| Parameter | Expected Value | Experimental Result |

| Molecular Formula | C₁₈H₂₃NO₃ | N/A |

| Molecular Weight | 301.38 g/mol [11] | |

| MS (ESI+) [M+H]⁺ | 302.4 m/z | |

| HPLC Purity | >95% | |

| HPLC Retention Time | Method-dependent | |

| Appearance | White to off-white solid |

Conclusion

This guide presents a robust and scientifically grounded pathway for the synthesis and characterization of this compound. By building upon established chemical principles for the synthesis of Etodolac analogs and employing a comprehensive suite of modern analytical techniques, researchers can confidently produce and validate this novel compound. The detailed, self-validating protocols are designed to ensure reproducibility and high-quality results. The successful synthesis and subsequent pharmacological evaluation of this compound will provide valuable insights into the structure-activity relationships of pyranocarboxylic acid-based NSAIDs and could inform the design of future anti-inflammatory agents.

References

-

Cho, H., Chung, Y. S., Jang, H. D., & Ryu, S. R. (1999). Studies on the Synthesis of Etodolac Derivatives as Potential Anti-inflammatory Agents. Journal of The Korean Industrial and Engineering Chemistry, 10(1), 135-137. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3308, Etodolac. Retrieved from [Link]

-

Diroh, V. A., Unaldi, R. G., Puspasari, M. W., & Aslam, M. M. (2023). NSAID Analysis Using Chromatographic and Spectrophotometric Methods. Asian Journal of Analytical Chemistry, 1(1), 12-17. Available at: [Link]

-

JETIR (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac. Journal of Emerging Technologies and Innovative Research, 8(9). Available at: [Link]

-

Li, J. (2012). Synthesis of etodolac. ResearchGate. Available at: [Link]

-

Gulevich, A. V., & Dudnik, A. S. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Available at: [Link]

-

Liu, Y., et al. (2019). Synthesis of C3-Alkylated Indoles on DNA via Indolyl Alcohol Formation Followed by Metal-Free Transfer Hydrogenation. Organic Letters, 21(17), 6633-6637. Available at: [Link]

-

Wang, S., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10. Available at: [Link]

-

Demers, J. P., et al. (1991). Synthesis and biological evaluation of 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, an isomer of etodolac. Journal of Medicinal Chemistry, 34(8), 2532-4. Available at: [Link]

-

Antonchick, A. P., & Rössle, M. (2019). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. NIH Public Access, 20(10), 1836-1839. Available at: [Link]

-

Celebier, M., & Altinoz, S. (2012). Isolation and Quantitative Methods for Analysis of Non-Steroidal Anti-Inflammatory Drugs. Current Pharmaceutical Analysis, 8(4), 367-391. Available at: [Link]

-

Drugs.com (n.d.). Etodolac: Package Insert / Prescribing Information. Retrieved from [Link]

-

Singh, B., et al. (2015). Formulation design and in vitro characterization of etodolac extended release tablets prepared by wet granulation method. ResearchGate. Available at: [Link]

-

Al-Ghazali, M., & Al-Khedairy, E. (2022). Development of Novel Etodolac Matrix Tablet and their Pharmaceutical Characterization. ResearchGate. Available at: [Link]

- Bertolini, G., & Gatti, P. (2000). Process for the preparation of etodolac. U.S. Patent 6,066,741.

-

Al-khedairy, E. B. (2019). Preparation and Characterization of Etodolac as a Topical Nanosponges Hydrogel. Iraqi Journal of Pharmaceutical Sciences, 28(1), 80-89. Available at: [Link]

-

Kumar, D., et al. (2018). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides and Their Cytotoxicity Studies. Molecules, 23(11), 2991. Available at: [Link]

-

Slideshare (2014). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. Available at: [Link]

-

Baumann, M., & Baxendale, I. R. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 7, 492-545. Available at: [Link]

-

Pharmapproach (2020). ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

Pharmaffiliates (n.d.). Chemical Name : this compound-d3. Retrieved from [Link]

-

Hopfgartner, G. (2012). Chromatography of Non-Steroidal Anti-Inflammatory Drugs: New Achievements. Walsh Medical Media. Available at: [Link]

-

Parikh, N. H., et al. (2023). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Ministry of Health and Prevention - United Arab Emirates. Available at: [Link]

-

Parikh, N. H., et al. (2023). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry, 16(11), 105233. Available at: [Link]

-

de Oliveira, A. C. S., et al. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. Molecules, 27(16), 5275. Available at: [Link]

-

Waters Corporation (2021). Improved Chromatographic Analysis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Using CORTECS™ Premier Columns That Feature MaxPeak™ High Performance Surfaces HPS Technology. Retrieved from [Link]

-

Al-Subaiyel, A. M., et al. (2024). A QbD-Navigated Approach to the Development and Evaluation of Etodolac–Phospholipid Complex Containing Polymeric Films for Improved Anti-Inflammatory Effect. Pharmaceuticals, 17(9), 1152. Available at: [Link]

-

Lade, P. D., Bhadekar, S., Patil, S. V., & Janugade, B. U. (n.d.). UV VISIBLE SPECTROSCOPIC METHOD DEVELOPMENT OF ETODOLAC FROM IT'S TABLET FORMULATION BY DIFFERENCE SPECTROSCOPY. PharmaTutor. Available at: [Link]

-

Pharmaffiliates (n.d.). Etodolac-Impurities. Retrieved from [Link]

-

Mehdinia, A., & Aziz-Zanjani, M. O. (2014). Determination of Residual Nonsteroidal Anti-Inflammatory Drugs in Aqueous Sample Using Magnetic Nanoparticles Modified with Cetyltrimethylammonium Bromide by High Performance Liquid Chromatography. Journal of Nanomaterials, 2014, 852891. Available at: [Link]

-

ResearchGate (n.d.). Chromatograms for nonsteroidal anti-inflammatory drugs (a) in a patient.... Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12272840, this compound. Retrieved from [Link]

-

Ye, J., et al. (2009). Spectrophotometric Determination of Etodolac. Asian Journal of Chemistry, 21(1), 648-652. Available at: [Link]

-

Ali, A. M., et al. (2025). Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. Analytical Methods in Environmental Chemistry Journal, 8(4), 127-141. Available at: [Link]

-

Gokcen, T., & Soyer, Z. (2013). QUANTITATIVE DETERMINATION OF ETODOLAC BY UV SPECTROPHTOMETRIC METHOD IN BULK DRUG AND COMMERCIAL FORMULATIONS. International Journal of Pharmaceutical Sciences and Research, 4(8), 3058-3062. Available at: [Link]

-

precisionFDA (n.d.). This compound. Retrieved from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]

- 5. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. clearsynth.com [clearsynth.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound | C18H23NO3 | CID 12272840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GSRS [precision.fda.gov]

- 12. US6066741A - Process for the preparation of etodolac - Google Patents [patents.google.com]

- 13. A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. | PDF [slideshare.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. gyanvihar.org [gyanvihar.org]

- 17. amecj.com [amecj.com]

- 18. mdpi.com [mdpi.com]

The Isopropyl Shadow: A Technical Guide to the 8-Isopropyl Etodolac Impurity in Etodolac Synthesis

Abstract

This in-depth technical guide provides a comprehensive analysis of 8-Isopropyl Etodolac, a critical process-related impurity encountered during the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etodolac. Addressed to researchers, scientists, and drug development professionals, this document elucidates the formation mechanism, analytical detection, and strategic control of this impurity. By integrating mechanistic insights with practical, field-proven methodologies, this guide serves as an essential resource for ensuring the quality, safety, and regulatory compliance of Etodolac active pharmaceutical ingredient (API).

Introduction: The Imperative of Impurity Profiling in Etodolac

Etodolac, chemically known as (RS)-2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is a widely prescribed NSAID for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] Its therapeutic efficacy is attributed to the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[2] The synthesis of Etodolac is a multi-step process where meticulous control of reaction parameters is paramount to the purity of the final API.

Impurity profiling is a cornerstone of modern pharmaceutical development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[3] The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the drug product. This compound, a structural analog of the parent drug, is a known process-related impurity that demands rigorous control and characterization. This guide provides the foundational knowledge and practical methodologies to address this specific challenge.

The Genesis of an Impurity: Mechanistic Insights into this compound Formation

The formation of this compound is intrinsically linked to the synthetic route of Etodolac, primarily the Fischer indole synthesis, a cornerstone of its production.[4] The most probable origin of this impurity is the presence of 2-isopropylaniline in the 2-ethylaniline starting material.

The Etodolac Synthetic Pathway

The synthesis of Etodolac typically commences with the reaction of 2-ethylphenylhydrazine with 2,3-dihydrofuran to yield the key intermediate, 7-ethyltryptophol.[5] This intermediate is then condensed with a ketoester, such as methyl 3-oxopentanoate, followed by hydrolysis to yield Etodolac.[2]

The Fischer Indole Synthesis: A Double-Edged Sword

The Fischer indole synthesis is a robust reaction for forming the indole core of Etodolac.[4] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[6] In the case of Etodolac synthesis, 2-ethylphenylhydrazine is the intended reactant.

However, if the 2-ethylaniline used to prepare 2-ethylphenylhydrazine is contaminated with 2-isopropylaniline, a corresponding 2-isopropylphenylhydrazine will be formed. This analogous hydrazine will then participate in the Fischer indole synthesis, leading to the formation of 7-isopropyltryptophol, and subsequently, this compound, alongside the desired product.[7]

dot graph "Etodolac_Synthesis_and_Impurity_Formation" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "Formation of this compound from an impurity in the starting material."

Impact and Toxicological Significance

The presence of this compound in the final API is a significant concern due to its potential to affect the safety and efficacy of the drug product. The structure-activity relationship (SAR) of Etodolac analogs suggests that substitutions at the 8th position of the aromatic ring can be beneficial for anti-inflammatory activity.[2] This implies that this compound may not be an inert substance and could possess its own pharmacological and toxicological profile.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as "Toxic if swallowed".[8] This underscores the importance of controlling this impurity to very low levels in the final drug substance.

Analytical Characterization and Quantification

A robust and validated analytical method is essential for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[3][9]

HPLC Method for Impurity Profiling

A validated, stability-indicating HPLC method is crucial for separating this compound from the parent Etodolac peak and other potential impurities.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Recommended Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at 227 nm or 280 nm[10][11] |

| Injection Volume | 10-20 µL |

Method Validation

The chosen analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

dot graph "Analytical_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "Workflow for the quantification of this compound."

Strategic Control and Mitigation

The control of this compound primarily hinges on a thorough understanding of its formation and the implementation of proactive measures throughout the manufacturing process.

Starting Material Control

The most effective control strategy is to prevent the introduction of 2-isopropylaniline into the synthetic pathway. This necessitates:

-

Rigorous Supplier Qualification: Sourcing 2-ethylaniline from reputable suppliers with robust quality control measures.

-

Incoming Raw Material Testing: Implementing a specific and sensitive analytical method (e.g., GC-MS or HPLC) to test incoming batches of 2-ethylaniline for the presence of 2-isopropylaniline.

-

Setting Acceptance Criteria: Establishing a stringent acceptance limit for 2-isopropylaniline in the 2-ethylaniline starting material.

In-Process Controls and Purification

While starting material control is the primary defense, in-process controls and purification strategies can also play a role:

-

Monitoring of Intermediates: Analyzing the 7-ethyltryptophol intermediate for the presence of 7-isopropyltryptophol can provide an early indication of the impurity.

-

Crystallization and Recrystallization: The final crystallization step of Etodolac can be optimized to purge the this compound impurity. The solubility characteristics of the impurity relative to Etodolac will dictate the effectiveness of this approach.

Conclusion: A Commitment to Purity

The presence of this compound as a process-related impurity in Etodolac synthesis is a manageable challenge that can be effectively addressed through a combination of mechanistic understanding, robust analytical methodologies, and stringent control strategies. By focusing on the quality of starting materials and implementing appropriate in-process controls, pharmaceutical manufacturers can ensure the production of high-purity Etodolac API, thereby safeguarding patient safety and meeting global regulatory expectations. This guide provides a framework for a proactive and scientifically sound approach to impurity control, reinforcing the industry's commitment to the highest standards of pharmaceutical quality.

References

-

ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020, July 2). Pharmapedia.co. [Link]

-

Etodolac Impurities and Related Compound. Veeprho. [Link]

-

Note An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. (2012). Indian Journal of Chemistry, 51B, 1763-1766. [Link]

-

Development, Synthesis, Characterization of Triptan and Dihydro Pyridine Heterocycles and Their Applications. (2018). Der Pharma Chemica, 10(5), 114-124. [Link]

-

A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. (2013). IOSR Journal of Applied Chemistry, 4(5), 01-05. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

This compound. PubChem. [Link]

-

Pharmacological properties of the new non-steroidal anti-inflammatory agent etodolac. (1991). Arzneimittelforschung, 41(11), 1144-53. [Link]

-

An Improved and Scalable Process For The Synthesis of A Key Intermediate For Etodolac. (2012). Indian Journal of Chemistry, 51B, 1763-1766. [Link]

-

Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. (1988). Journal of Medicinal Chemistry, 31(9), 1712-9. [Link]

-

HPLC method development and validation for rapid estimation of Etodolac related impurity-H in pharmaceutical dosage form. (2014). Journal of Pharmaceutical Analysis, 4(1), 60-65. [Link]

-

Etodolac-Impurities. Pharmaffiliates. [Link]

- Preparation method of etodolac intermediate. (2021).

-

Synthesis of etodolac. (2007). ResearchGate. [Link]

-

Development and Validation of HPLC Method for Estimation of Etodolac in Matrix Formulation. (2023). International Journal of All Research Science and Technology, 5(9), 2459-2467. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2005). Molecules, 10(4), 543-550. [Link]

-

In silico methods to predict drug toxicity. (2012). International journal of molecular sciences, 13(5), 5866-85. [Link]

-

Method development and validation of HPLC for simultaneous determination of Etodolac. (2015). Der Pharma Chemica, 7(2), 317-321. [Link]

-

In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018). Journal of Scientific and Technical Research, 1(1), 1-4. [Link]

-

In silico toxicology: computational methods for the prediction of chemical toxicity. (2016). WIREs Computational Molecular Science, 6(2), 147-172. [Link]

-

Fischer Indole Synthesis. J&K Scientific LLC. [Link]

-

Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. (2021). GSC Biological and Pharmaceutical Sciences, 15(1), 224-231. [Link]

-

In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (2020). Frontiers in Chemistry, 8, 423. [Link]

-

Fischer Indole Synthesis. SynArchive. [Link]

-

DETERMINATION OF ETODOLAC BY RP-HPLC METHOD. (2019). ResearchGate. [Link]

-

PRODUCT MONOGRAPH ETODOLAC Etodolac Capsules BP 200 mg and 300 mg ANTI-INFLAMMATORY AGENT. (2018). AA PHARMA INC. [Link]

-

Etodolac clinical pharmacokinetics. (1994). Clinical Pharmacokinetics, 26(4), 259-74. [Link]

Sources

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. veeprho.com [veeprho.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. This compound | C18H23NO3 | CID 12272840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. phmethods.net [phmethods.net]

- 10. chemistryjournal.in [chemistryjournal.in]

- 11. ijarsct.co.in [ijarsct.co.in]

An In-depth Technical Guide to the Physicochemical Properties of 8-Isopropyl Etodolac (CAS Number: 57917-63-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Isopropyl Etodolac, identified by the CAS number 57917-63-2, is a recognized impurity and related compound of Etodolac, a nonsteroidal anti-inflammatory drug (NSAID).[1][2] Etodolac is prescribed for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[3][4] As with any active pharmaceutical ingredient (API), the presence of impurities must be carefully controlled and characterized to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering valuable insights for researchers in drug development, quality control, and analytical sciences.

The structural distinction of this compound from the parent drug lies in the substitution of an isopropyl group at the 8-position of the pyrano[3,4-b]indole core, in place of one of the ethyl groups in Etodolac. This seemingly minor structural modification can influence its physicochemical characteristics, analytical behavior, and potentially its pharmacological and toxicological profile.

Physicochemical Data Summary

Given the nature of this compound as a drug impurity, extensive experimental data on its isolated form is not widely available in the public domain. The following table summarizes the available and computationally predicted physicochemical properties to provide a foundational understanding of the compound.

| Property | Value | Source |

| CAS Number | 57917-63-2 | [1] |

| Chemical Name | 2-(1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | [1] |

| Synonyms | This compound, Etodolac Impurity D | [1] |

| Molecular Formula | C₁₈H₂₃NO₃ | [5] |

| Molecular Weight | 301.38 g/mol | [5] |

| XLogP3 (Predicted) | 3.1 | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Aqueous Solubility | Predicted to be low | Inferred from LogP |

| pKa | Predicted to be acidic (due to the carboxylic acid group) | Inferred from structure |

Structural Elucidation and Characterization

The definitive identification of this compound as an impurity in Etodolac is primarily achieved through advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone for its detection and structural confirmation.

High-Performance Liquid Chromatography (HPLC)

The United States Pharmacopeia (USP) monograph for Etodolac outlines HPLC methods for the separation and quantification of related compounds, including the impurity identified as 1-Ethyl-8-isopropyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-ylacetic acid.[2] These methods typically employ a C18 reversed-phase column with a gradient elution system.

A representative, generalized HPLC protocol for the analysis of Etodolac and its impurities is as follows:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: A buffered aqueous solution (e.g., ammonium acetate).[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient Elution: A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B is used to achieve separation of the more lipophilic impurities from the parent drug.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV spectrophotometry at a wavelength where both Etodolac and its impurities have significant absorbance (e.g., 221 nm or 280 nm).[6]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

The causality behind this experimental design is rooted in the principles of reversed-phase chromatography. The non-polar stationary phase (C18) retains the analytes based on their hydrophobicity. Etodolac and its impurities, being relatively non-polar, are well-suited for this technique. The gradient elution is crucial for resolving compounds with different polarities within a reasonable timeframe. The use of a buffered mobile phase helps to maintain a consistent pH, which is important for the ionization state of the carboxylic acid moiety and thus for reproducible retention times.

Figure 1: A generalized workflow for the HPLC analysis of Etodolac and its impurities.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the mass-to-charge ratio (m/z) of the eluting peaks. For this compound (C₁₈H₂₃NO₃), the expected molecular ion [M+H]⁺ would be approximately 302.17, confirming its molecular weight. Further fragmentation analysis (MS/MS) can provide structural information, helping to differentiate it from other isomers.

Stability and Forced Degradation

While specific stability data for isolated this compound is not available, its stability profile is intrinsically linked to that of the parent drug, Etodolac. Forced degradation studies on Etodolac provide insights into the conditions under which impurities like this compound might form or degrade.

Forced degradation of Etodolac has been investigated under various stress conditions as per ICH guidelines:

-

Acidic and Basic Hydrolysis: Etodolac is susceptible to degradation in acidic conditions.[7][8]

-

Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of degradation products.[7][8]

-

Thermal and Photolytic Stress: Etodolac has shown some degradation under thermal and photolytic stress.[7][8]

The formation of this compound is likely a process-related impurity from the synthesis of Etodolac rather than a degradation product. However, its stability under these stress conditions would be expected to be similar to that of Etodolac due to the shared core structure.

Figure 2: Conceptual overview of forced degradation studies on Etodolac.

Synthesis Considerations

A plausible synthetic route for this compound, for its use as a reference standard, would likely parallel the synthesis of Etodolac itself. The key starting material would be a correspondingly substituted phenylhydrazine.

A generalized, hypothetical synthesis could involve:

-

Synthesis of 2-isopropylaniline: This could be a starting point, which is then converted to the corresponding hydrazine.

-

Fischer Indole Synthesis: Reaction of the appropriate isopropyl-substituted phenylhydrazine with a suitable ketone or aldehyde to form the indole ring system.

-

Annulation to form the pyran ring: Cyclization to form the tricyclic core of the molecule.

-

Introduction of the acetic acid side chain: This would complete the synthesis of this compound.

The purification of the final product would likely involve crystallization and chromatographic techniques to ensure high purity, suitable for use as an analytical standard.

Biological and Toxicological Significance

As a drug impurity, the primary concern with this compound is its potential to contribute to the overall toxicity of the drug product or to have its own pharmacological activity that could alter the therapeutic effect of Etodolac. The parent drug, Etodolac, is a cyclooxygenase (COX) inhibitor with some selectivity for COX-2.[3] It is unknown whether the 8-isopropyl substitution significantly alters this activity.

Without specific toxicological data, the precautionary principle applies. Regulatory guidelines necessitate the control of such impurities to very low levels in the final drug product. The qualification of impurities, which involves assessing their biological safety, is a critical step in drug development. This often requires the synthesis of the impurity and subsequent toxicological testing if its level exceeds the qualification threshold.

Conclusion

References

-

HPLC method development and validation for rapid estimation of Etodolac related impurity-H in pharmaceutical dosage form. (n.d.). ijpsr.com. Retrieved January 12, 2026, from [Link]

-

Method development and validation of HPLC for simultaneous determination of Etodolac. (n.d.). Der Pharma Chemica. Retrieved January 12, 2026, from [Link]

-

Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS. (n.d.). Shimadzu. Retrieved January 12, 2026, from [Link]

-

Synthesis and Characterization of Novel Etodolac Transdermal Prodrugs. (n.d.). An-Najah National University. Retrieved January 12, 2026, from [Link]

-

Development and Validation of HPLC Method for Estimation of Etodolac in Matrix Formulation. (n.d.). ijarsct.co.in. Retrieved January 12, 2026, from [Link]

-

Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. (2021, April 9). International Journal of Chemistry Studies. Retrieved January 12, 2026, from [Link]

-

Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS ASMS 2015 ThP 426. (n.d.). Shimadzu. Retrieved January 12, 2026, from [Link]

-

Development and Validation of HPLC Method for Estimation of Etodolac in Rat Plasma. (2016, April 14). Austin Publishing Group. Retrieved January 12, 2026, from [Link]

-

Investigation of forced degradation products of etodolac by LC and LC-MS/MS. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS. (2016, March 15). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Etodolac. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Etodolac. A reappraisal of its pharmacology and therapeutic use in rheumatic diseases and pain states. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Etodolac Capsules 300mg. (n.d.). U.S. Food and Drug Administration. Retrieved January 12, 2026, from [Link]

-

Etodolac: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved January 12, 2026, from [Link]

-

An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. (n.d.). Indian Journal of Chemistry. Retrieved January 12, 2026, from [Link]

-

Etodolac. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Etodolac USP 2025. (n.d.). Retrieved January 12, 2026, from [Link]

-

Etodolac. (2025, July 20). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved January 12, 2026, from [Link]

-

(+)-Etodolac. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Etodolac-Impurities. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

-

Pharmaffiliates Etodolac-Impurities. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

-

This compound-d3. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | C18H23NO3 | CID 12272840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trungtamthuoc.com [trungtamthuoc.com]

- 3. Etodolac - Wikipedia [en.wikipedia.org]

- 4. Etodolac - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. lcms.labrulez.com [lcms.labrulez.com]

- 8. shimadzu.com [shimadzu.com]

Investigating the Biological Activity of 8-Isopropyl Etodolac: A Mechanistic and Preclinical Roadmap

An In-Depth Technical Guide

Abstract: Etodolac, a non-steroidal anti-inflammatory drug (NSAID), has a well-established clinical profile for managing pain and inflammation, primarily through its preferential inhibition of cyclooxygenase-2 (COX-2).[1][2][3] The field of medicinal chemistry continuously explores how structural modifications of existing pharmacophores can enhance efficacy, improve selectivity, or uncover novel therapeutic applications. This guide outlines a comprehensive investigational strategy to characterize the potential biological activities of a novel analog, 8-Isopropyl Etodolac. By substituting the 8-ethyl group with a bulkier isopropyl moiety, we hypothesize a potential alteration in its interaction with the COX active site and other cellular targets. This document provides a detailed roadmap for researchers, encompassing the scientific rationale, in-depth experimental protocols for in vitro and in vivo evaluation, and the exploration of potential anti-inflammatory and anticancer activities through modulation of key signaling pathways.

Introduction and Scientific Rationale

Etodolac is a member of the pyranocarboxylic acid class of NSAIDs, recognized for its anti-inflammatory, analgesic, and antipyretic properties.[4][5] Its mechanism of action is primarily attributed to the inhibition of prostaglandin synthesis by blocking cyclooxygenase (COX) enzymes.[1][6] Notably, Etodolac displays a preferential selectivity for COX-2, the inducible isoform highly expressed at sites of inflammation, over the constitutive COX-1 isoform, which plays a role in gastric cytoprotection and platelet function.[3][7][8] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[9][10]

Recent research has expanded the scope of NSAIDs beyond inflammation, revealing potent anti-carcinogenic properties, often linked to both COX-dependent and COX-independent mechanisms.[7][11] Studies on Etodolac and its derivatives have demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines, including prostate, colorectal, and breast cancer.[7][12][13][14]

The Rationale for this compound:

The structure of Etodolac is (±)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid.[15] Our proposed analog, this compound, modifies the alkyl substituent at the 8-position of the pyrano-indole core. This specific modification is not arbitrary. The introduction of a bulkier, more lipophilic isopropyl group in place of the ethyl group may:

-

Alter Binding Affinity and Selectivity: The active site of COX enzymes is a hydrophobic channel. A change in the size and shape of the C8-substituent could enhance or modify the binding kinetics within the active sites of COX-1 and COX-2, potentially increasing potency and/or selectivity.

-

Modulate COX-Independent Pathways: The structural change could influence interactions with other cellular targets. Many NSAIDs are known to modulate critical signaling cascades like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to both inflammation and oncogenesis.[16][17][18][19]

-

Impact Pharmacokinetic Properties: Altered lipophilicity can affect absorption, distribution, metabolism, and excretion (ADME) profiles, influencing the compound's bioavailability and half-life.

This guide provides the strategic framework to systematically test these hypotheses.

Proposed Investigational Workflow

A phased approach, beginning with in vitro characterization and progressing to in vivo validation, is essential for a thorough evaluation. This ensures a data-driven process where each stage informs the next.

Caption: High-level workflow for the evaluation of this compound.

In Vitro Characterization: Protocols and Rationale

COX-1 and COX-2 Inhibition Assays

Causality: The primary hypothesis is that this compound will inhibit COX enzymes. This assay is the foundational screen to determine the compound's potency (IC50) and selectivity (COX-1/COX-2 ratio). A colorimetric assay is chosen for its efficiency and direct measurement of the peroxidase component of COX activity.[20]

Protocol: Colorimetric COX Inhibitor Screening Assay

-

Reagent Preparation: Prepare assay buffer, heme, enzyme (ovine COX-1 and COX-2), arachidonic acid (substrate), and the colorimetric substrate (N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) according to the manufacturer's protocol (e.g., Cayman Chemical, Item No. 760111).[20]

-

Compound Preparation: Prepare a stock solution of this compound, Etodolac (as a comparator), and Celecoxib (as a selective COX-2 inhibitor control) in DMSO. Create a series of dilutions to span a wide concentration range (e.g., 0.01 µM to 100 µM).

-

Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the respective enzyme (COX-1 or COX-2) to each well.

-

Inhibitor Addition: Add 10 µL of the diluted test compound, comparator, or control to the appropriate wells. Include a "100% initial activity" well with 10 µL of DMSO.

-

Incubation: Gently shake the plate and incubate for 15 minutes at 25°C.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution and 10 µL of the colorimetric substrate solution.

-

Measurement: Immediately read the absorbance at 590 nm using a plate reader. Take readings every minute for 5 minutes to establish the reaction rate.

-

Data Analysis: Calculate the inhibition percentage for each concentration relative to the DMSO control. Plot the percent inhibition versus log[inhibitor] and determine the IC50 value using a non-linear regression curve fit. The selectivity index is calculated as (IC50 COX-1 / IC50 COX-2).

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Experimental Value | Experimental Value | Calculated Value |

| Etodolac (Comparator) | Experimental Value | Experimental Value | Calculated Value |

| Celecoxib (Control) | >100 | ~0.5 | >200 |

Anticancer Activity: Cytotoxicity Screening

Causality: Given the established anticancer potential of Etodolac derivatives, it is crucial to screen this compound for cytotoxic effects against relevant cancer cell lines.[7][13] The MTT assay is a standard, reliable method for assessing cell viability by measuring the metabolic activity of living cells.

Protocol: MTT Cell Viability Assay

-

Cell Culture: Culture human cancer cell lines (e.g., PC-3 for prostate, HT-29 for colorectal, and MDA-MB-231 for breast cancer) in appropriate media until they reach ~80% confluency.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 1 µM to 500 µM) for 24, 48, and 72 hours. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value (concentration that inhibits 50% of cell growth) for each cell line and time point.

Data Presentation:

| Cell Line | IC50 (µM) after 48h | |

| Etodolac | This compound | |

| PC-3 (Prostate) | Experimental Value | Experimental Value |

| HT-29 (Colorectal) | Experimental Value | Experimental Value |

| MDA-MB-231 (Breast) | Experimental Value | Experimental Value |

Mechanistic Pathway Analysis

Causality: To understand if the compound's effects are mediated by key inflammatory and oncogenic pathways, we will assess the modulation of NF-κB and MAPK signaling.[17][21][22] NSAIDs can inhibit the NF-κB pathway, preventing the transcription of pro-inflammatory and pro-survival genes.[11][18][23] The MAPK pathways are also critical regulators of cellular responses to stress and cytokines.[16][24]

Caption: Inflammatory cascade in the carrageenan-induced edema model.

Anticancer Efficacy (Conditional)

Causality: If this compound shows significant in vitro cytotoxicity against a specific cancer cell line at non-toxic concentrations to normal cells, its efficacy should be tested in an in vivo tumor model. The xenograft model is the gold standard for preclinical evaluation of anticancer drugs.

Protocol: Human Tumor Xenograft Model in Nude Mice

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10^6 PC-3 cells) into the flank of athymic nude mice.

-

Tumor Growth: Monitor the mice until tumors reach a palpable volume (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups: Vehicle control, and this compound (at one or two effective, non-toxic doses determined from prior studies). Administer treatment daily via oral gavage.

-

Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity.

-

Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

-

Data Analysis: Compare the final tumor volumes and the rate of tumor growth between the treated and control groups. Calculate the percentage of tumor growth inhibition.

Conclusion and Future Directions

This technical guide outlines a rigorous, multi-faceted approach to characterize the biological potential of this compound. The proposed experiments are designed to systematically evaluate its activity as an anti-inflammatory, analgesic, and potential anticancer agent, while also probing its underlying mechanisms of action.

Positive results, such as enhanced COX-2 selectivity, potent in vivo anti-inflammatory activity, or significant anticancer efficacy, would warrant further investigation. Subsequent steps would include comprehensive ADME/toxicology studies, pharmacokinetic profiling, and exploration of additional therapeutic indications. The structure-activity relationship data generated will be invaluable for the rational design of next-generation Etodolac analogs with superior therapeutic profiles.

References

- Inoue, H., et al. (Year). Pharmacological properties of the new non-steroidal anti-inflammatory agent etodolac. Arzneimittelforschung.

-

Kyriakis, J. M., & Avruch, J. (2012). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. [Link]

-

Pharmacology of Etodolac (Lodine; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effect. (2024). YouTube. [Link]

-

What is the mechanism of Etodolac? (2024). Patsnap Synapse. [Link]

-

Etodolac: Package Insert / Prescribing Information. (n.d.). Drugs.com. [Link]

-

Kim, C., & Kim, B. (2018). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. [Link]

-

Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

-

Clinical Profile of Etodolac 600mg Extended-Release Tablet. (n.d.). GlobalRx. [Link]

-

Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et Biophysica Acta. [Link]

-

MAPK signaling pathway. (n.d.). Cusabio. [Link]

-

Etodolac Patient Tips: 7 things you should know. (2025). Drugs.com. [Link]

-

Brogden, R. N., & Buckley, M. M. (1990). Etodolac. A reappraisal of its pharmacology and therapeutic use in rheumatic diseases and pain states. Drugs. [Link]

-

Chattopadhyay, M., et al. (2010). NO-releasing NSAIDs suppress NF-κB signaling in vitro and in vivo through S-nitrosylation. Cancer Letters. [Link]

-

Sevinç, S. K., et al. (2018). Anti-Cancer Acitivity of Etodolac and Its Derivatives on Prostate and Colorectal Cancer Cell Lines. MDPI. [Link]

-

Hassib, S. T., et al. (2019). Synthesis and biological evaluation of new prodrugs of etodolac and tolfenamic acid with reduced ulcerogenic potential. European Journal of Pharmaceutical Sciences. [Link]

-

Jäger, A. K., et al. (2003). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]

-

What is Etodolac used for? (2024). Patsnap Synapse. [Link]

-

Thayyullathil, F., et al. (2011). Combinatorial Effect of Non-Steroidal Anti-inflammatory Drugs and NF-κB Inhibitors in Ovarian Cancer Therapy. PMC. [Link]

-